methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate
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Overview
Description
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as methyl, dimethylbenzyl, fluorobenzyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the substituents through various chemical reactions. Common synthetic routes include:
Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Dimethylbenzyl Group: This step may involve the use of a Friedel-Crafts alkylation reaction, where 2,4-dimethylbenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Formation of the Carboxylate Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzyl compounds in the presence of a base or Lewis acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: A compound with a similar methyl and dimethylbenzyl structure but different functional groups.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of chemical and biological properties.
Uniqueness
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYAZMWLAFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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